molecular formula C12H19F3N2O4 B14506236 N-(Trifluoroacetyl)-L-valyl-L-valine CAS No. 64577-56-6

N-(Trifluoroacetyl)-L-valyl-L-valine

Cat. No.: B14506236
CAS No.: 64577-56-6
M. Wt: 312.29 g/mol
InChI Key: YITQNRUXEVUCTE-YUMQZZPRSA-N
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Description

N-(Trifluoroacetyl)-L-valyl-L-valine is a compound that features a trifluoroacetyl group attached to a dipeptide consisting of two valine residues

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Trifluoroacetyl)-L-valyl-L-valine typically involves the reaction of L-valine with trifluoroacetic anhydride. The process begins with the protection of the amino group of L-valine using a suitable protecting group. The protected L-valine is then reacted with trifluoroacetic anhydride under controlled conditions to introduce the trifluoroacetyl group. The final step involves the removal of the protecting group to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(Trifluoroacetyl)-L-valyl-L-valine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(Trifluoroacetyl)-L-valyl-L-valine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Trifluoroacetyl)-L-valyl-L-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modification of protein function .

Comparison with Similar Compounds

Similar Compounds

  • N-(Trifluoroacetyl)-L-alanyl-L-alanine
  • N-(Trifluoroacetyl)-L-leucyl-L-leucine
  • N-(Trifluoroacetyl)-L-isoleucyl-L-isoleucine

Uniqueness

N-(Trifluoroacetyl)-L-valyl-L-valine is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical properties such as increased electrophilicity and stability. The use of valine residues also contributes to its unique steric and electronic characteristics, making it a valuable compound in various applications .

Properties

CAS No.

64577-56-6

Molecular Formula

C12H19F3N2O4

Molecular Weight

312.29 g/mol

IUPAC Name

(2S)-3-methyl-2-[[(2S)-3-methyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]amino]butanoic acid

InChI

InChI=1S/C12H19F3N2O4/c1-5(2)7(17-11(21)12(13,14)15)9(18)16-8(6(3)4)10(19)20/h5-8H,1-4H3,(H,16,18)(H,17,21)(H,19,20)/t7-,8-/m0/s1

InChI Key

YITQNRUXEVUCTE-YUMQZZPRSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)C(F)(F)F

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)C(F)(F)F

Origin of Product

United States

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